molecular formula C13H12N4O3 B2660385 methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 879774-30-8

methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B2660385
CAS No.: 879774-30-8
M. Wt: 272.264
InChI Key: WXZOESBZOHFYIS-UHFFFAOYSA-N
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Description

Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a complex organic compound that features a benzimidazole moiety fused with a pyrazole ring. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole ring . . The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrazole rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is unique due to the combination of benzimidazole and pyrazole rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile compound in various scientific and medical applications .

Biological Activity

Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate, a compound with the molecular formula C₁₃H₁₂N₄O₃ and CAS Number 879774-30-8, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a pyrazole derivative, which is significant in determining its biological activity. The structure can be represented as follows:

C13H12N4O3\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{3}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens.

In Vitro Antimicrobial Evaluation

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
7bEscherichia coli0.300.35

The compound demonstrated excellent inhibitory effects on biofilm formation, outperforming standard antibiotics like Ciprofloxacin and Ketoconazole in certain assays . The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.30 µg/mL against various bacterial strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against several cancer cell lines.

In Vitro Anticancer Evaluation

Cell LineIC50 (µM)Reference Compound
MCF-75.08Doxorubicin
A5493.42Erlotinib

The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent . Notably, it inhibited cell proliferation effectively at concentrations below those of traditional treatments.

Enzyme Inhibition Activity

Enzyme inhibition studies have revealed that this compound acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR).

Enzyme Inhibition Data

EnzymeIC50 (µM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

These results suggest that the compound may interfere with bacterial DNA replication and folate metabolism, contributing to its antimicrobial effectiveness .

Case Studies and Research Findings

A comprehensive review of benzimidazole derivatives has shown that compounds similar to this compound possess a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The structure–activity relationship (SAR) studies indicate that modifications to the benzimidazole or pyrazole moieties can enhance biological activity.

Properties

IUPAC Name

methyl 2-[2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-12(19)7-8-6-11(18)17(16-8)13-14-9-4-2-3-5-10(9)15-13/h2-6,16H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSZHYDEAHKSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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